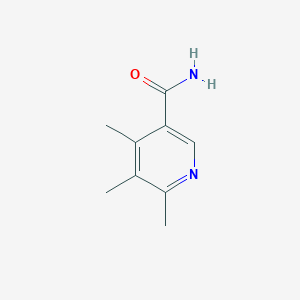

4,5,6-Trimethylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,6-trimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-5-6(2)8(9(10)12)4-11-7(5)3/h4H,1-3H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMYAGBWHTWBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1C)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5,6 Trimethylnicotinamide and Its Analogues

Retrosynthetic Analysis and Key Precursors for Nicotinamide (B372718) Scaffolds

A retrosynthetic analysis of 4,5,6-trimethylnicotinamide suggests two primary disconnection approaches. The first involves disconnecting the amide bond, leading to a 4,5,6-trimethylnicotinic acid or a derivative thereof (e.g., an ester or nitrile) and ammonia (B1221849). A further disconnection of the pyridine (B92270) ring itself would then be required. The second, more convergent approach, involves constructing the fully substituted pyridine ring from acyclic precursors.

Key precursors for the nicotinamide scaffold are often derived from various forms of vitamin B3. nih.gov In biological systems and for the synthesis of NAD+, common precursors include nicotinamide (Nam), nicotinic acid (NA), nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN). nih.govelysiumhealth.comnih.gov Tryptophan also serves as a biosynthetic precursor, though it is less efficient. elysiumhealth.com For chemical synthesis, simpler building blocks are typically employed. The synthesis of the pyridine ring often starts from aldehydes, ketones, and ammonia, particularly in bulk industrial processes conducted at high temperatures and pressures. acsgcipr.org More sophisticated laboratory syntheses rely on dicarbonyl compounds, enamines, nitriles, and alkynes to build the heterocyclic core.

Direct Methylation Strategies for Nicotinamide Ring Systems

Direct C-H methylation of a pre-formed nicotinamide or pyridine ring is an attractive strategy due to its atom economy. However, achieving the desired substitution pattern on the electron-deficient pyridine ring is challenging.

Controlling the position of alkylation on a pyridine ring requires overcoming the inherent electronic preferences of the heterocycle. Recent advances have focused on transition-metal-catalyzed reactions that can direct methylation to otherwise unreactive positions.

One notable strategy involves the temporary dearomatization of the pyridine ring. nih.gov For instance, a rhodium-catalyzed method has been developed for the C-3 and C-5 methylation of 4-substituted pyridines using methanol (B129727) and formaldehyde (B43269) as the methylating agents. rsc.orgrsc.org This process operates through a "hydrogen borrowing" mechanism where the pyridine ring is transiently reduced by a metal hydride, rendering it nucleophilic and susceptible to attack by an electrophile like formaldehyde. nih.govrsc.org Subsequent rearomatization installs the methyl group.

Enzymatic approaches are also emerging for regioselective functionalization. Evolved photoenzymes have been used for the radical alkylation of heteroarenes, where the enzyme's active site dictates the position of the reaction, overriding the substrate's intrinsic electronic bias. nih.gov While not yet applied to this specific methylation pattern, this biocatalyst-controlled method holds promise for achieving unconventional regioselectivity. nih.gov

Interactive Table: Catalytic Systems for Direct Pyridine Methylation

| Catalyst System | Methylating Agent(s) | Position(s) Targeted | Key Strategy | Reference |

|---|---|---|---|---|

| Rhodium Complex | Methanol, Formaldehyde | C-3, C-5 | Temporary Dearomatization / Hydrogen Borrowing | nih.govrsc.org |

| Nickel / Nickel Oxide | Methanol | α-position (C-2, C-6) | Generation of Methyl Radicals | google.com |

| Raney Nickel | High-boiling alcohols (e.g., 1-decanol) | α-position (C-2, C-6) | Heterogeneous Catalysis | researchgate.net |

The synthesis of 4,5,6-trimethylnicotinamide via direct methylation of a nicotinamide precursor is fraught with significant challenges.

Electronic Effects : The pyridine ring is electron-deficient, with the nitrogen atom strongly withdrawing electron density. This makes the ring generally resistant to electrophilic substitution (which typically occurs at C-3 and C-5) and susceptible to nucleophilic attack (at C-2, C-4, and C-6). Directing three separate methylation events to adjacent positions (4, 5, and 6) is electronically complex, as the introduction of one methyl group alters the electronic properties and reactivity of the remaining positions.

Regioselectivity : Meta-selective C-H functionalization (at C-3 and C-5) is inherently difficult because there is no strong electronic bias toward these positions for many reaction types. researchgate.net While methods exist for C-3/C-5 methylation, achieving simultaneous methylation at C-4 and C-6, which are electronically distinct from C-5, would require overcoming multiple regiochemical hurdles. Most direct methylation methods favor the α-positions (C-2/C-6) or the γ-position (C-4) for radical or nucleophilic attack, or the β-positions (C-3/C-5) for electrophilic attack. A strategy that can target all three positions (4, 5, and 6) with high selectivity is not well-established.

Steric Hindrance : The introduction of multiple methyl groups in close proximity would lead to increasing steric congestion, potentially hindering subsequent methylation steps at adjacent sites.

Multi-Component Reactions for Substituted Pyridine Ring Formation

Given the difficulties of sequential direct methylation, constructing the fully substituted pyridine ring in a single synthetic operation is a more viable strategy. Multi-component reactions (MCRs), which combine three or more reactants in a one-pot process, are highly efficient for generating molecular diversity and are well-suited for synthesizing polysubstituted pyridines. bohrium.comrsc.orgnih.gov

Several classical and modern MCRs could be adapted to synthesize the 4,5,6-trimethylpyridine core. The Hantzsch pyridine synthesis, for example, traditionally combines an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is then oxidized. A modification of this approach using appropriately methylated precursors could potentially yield the desired substitution pattern.

Another powerful method is the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and a nitrile. rsc.org This reaction forms the pyridine ring by combining two alkyne molecules with one nitrile molecule, offering a convergent and often highly regioselective route to substituted pyridines. rsc.org To form a 4,5,6-trimethyl-substituted pyridine, one could envision a reaction between an unsymmetrical alkyne like 2-butyne (B1218202) (providing the C-4 and C-5 methyl groups) and a methylated alkyne, along with a nitrile that provides the C-3 carboxamide precursor.

Interactive Table: Potential MCR Strategies for Trimethylated Pyridine Core

| Reaction Type | Potential Precursors | Target Intermediate | Key Challenge | Reference |

|---|---|---|---|---|

| Modified Hantzsch Synthesis | Methylated β-dicarbonyl, enamine, aldehyde, ammonia | 4,5,6-trimethyl-1,4-dihydropyridine-3-carboxylate | Synthesis of specific precursors and controlling regiochemistry. | acsgcipr.org |

| Kröhnke Pyridine Synthesis | α,β-Unsaturated ketone, pyridinium (B92312) salt, ammonium (B1175870) acetate | 2,4,6-Trisubstituted pyridine | Adaptation to achieve the 4,5,6-substitution pattern. | acsgcipr.org |

| [2+2+2] Cycloaddition | 2-Butyne, propyne, 3-cyanopropyne (or similar nitrile) | 4,5,6-trimethylnicotinonitrile | Controlling the regioselectivity of the cycloaddition between three different components. | rsc.org |

Once the 4,5,6-trimethyl-substituted pyridine ring is synthesized with a suitable functional group at the C-3 position (such as a nitrile, carboxylic acid, or ester), the final step is the formation of the primary amide.

From a Nitrile : If the ring synthesis yields a nicotinonitrile derivative, the amide can be formed via hydrolysis. This can be achieved under acidic or basic conditions, although careful control is needed to prevent hydrolysis all the way to the carboxylic acid. chemicalbook.com A greener alternative is the use of the enzyme nitrile hydratase, which selectively hydrates nitriles to primary amides and is used industrially for the production of nicotinamide. rsc.org

From a Carboxylic Acid : If the precursor is 4,5,6-trimethylnicotinic acid, standard peptide coupling methods can be employed. These involve activating the carboxylic acid with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), followed by the addition of an ammonia source. ucl.ac.uknih.gov

From an Ester : The amidation can also be achieved via ammonolysis of a methyl or ethyl nicotinate (B505614) ester. This reaction can be performed using aqueous or alcoholic ammonia. Biocatalytic methods using lipases, such as Novozym® 435, have been shown to efficiently catalyze the ammonolysis of methyl nicotinate derivatives in continuous-flow microreactors, offering a sustainable approach. rsc.org

Stereoselective Synthesis Approaches for Chiral Nicotinamide Derivatives

The synthesis of enantiomerically pure chiral nicotinamide derivatives is crucial for studying their biological activities, as different enantiomers can exhibit distinct physiological profiles. wikipedia.org Stereoselective synthesis aims to produce a single enantiomer, avoiding the need to separate a racemic mixture, which would otherwise discard at least half of the material. wikipedia.org

Asymmetric transformations introduce chirality during the reaction process, favoring the formation of one enantiomer over the other. This can be achieved using chiral catalysts, auxiliaries, or reagents.

Biocatalysis: Enzymes are highly effective chiral catalysts due to their inherent stereospecificity. NAD(P)H-dependent oxidoreductases, for instance, are instrumental in the asymmetric reduction of double bonds to create chiral centers. researchgate.net Engineered alcohol dehydrogenases (ADHs) have been successfully employed in the dynamic kinetic resolution (DKR) of racemic precursors to synthesize axially chiral biaryl phenols, a strategy that is conceptually applicable to other atropisomeric compounds like certain nicotinamide derivatives. acs.org This biocatalytic approach can provide access to both S- and R-selective products with excellent stereoselectivity and high yields. acs.org

Vorbrüggen Glycosylation: In the synthesis of nicotinamide nucleoside analogs, stereoselectivity is critical. The Vorbrüggen protocol, involving the coupling of a silylated nicotinamide with a protected sugar in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is a key method. nih.gov Careful control of reaction conditions, including the amount of silylating agent and catalyst, is crucial to achieve high stereoselectivity for the desired β-anomer, which is the biologically relevant configuration.

Resolution techniques are employed to separate racemic mixtures of chiral molecules into their individual enantiomers.

Dynamic Chiral Salt Formation: This technique is particularly effective for axially chiral nicotinamides that can racemize in solution. researchgate.net By forming diastereomeric salts with a chiral resolving agent, such as L-dibenzoyltartaric acid (L-DBTA), one diastereomer can be selectively crystallized from the solution. researchgate.netresearchgate.net The continuous racemization of the nicotinamide derivative in the solution phase allows the entire mixture to theoretically convert into the less soluble diastereomeric salt, a process known as crystallization-induced asymmetric transformation. researchgate.net

Attrition-Enhanced Deracemization: Also known as Viedma ripening, this method can be applied to nicotinamide derivatives that crystallize as a conglomerate (a mechanical mixture of separate enantiopure crystals). researchgate.net By grinding a slurry of the racemic conglomerate, the system can be driven towards a single enantiomeric form, achieving high enantiomeric excess without the need for a chiral resolving agent. researchgate.net

Chiral Chromatography: Chiral column chromatography is a widely used analytical and preparative technique to separate enantiomers. nih.govnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation.

The following table summarizes key resolution techniques applicable to chiral nicotinamide derivatives.

Interactive Data Table: Comparison of Resolution Techniques for Chiral Nicotinamide Derivatives

| Technique | Principle | Typical Application | Key Advantage |

| Dynamic Chiral Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by selective crystallization. researchgate.net | Axially chiral nicotinamides that can racemize in solution. researchgate.net | Can theoretically achieve >50% yield of one enantiomer from a racemate. nih.gov |

| Attrition-Enhanced Deracemization | Grinding a crystalline slurry of a conglomerate to convert a racemic mixture into a single enantiomeric form. researchgate.net | Conglomerate-forming nicotinamide derivatives. researchgate.net | Eliminates the need for a chiral resolving agent and avoids enantiomeric waste. researchgate.net |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Analytical and preparative separation of a wide range of stable enantiomers. nih.gov | High versatility and applicable to many types of chiral compounds. nih.gov |

Functionalization Strategies for 4,5,6-Trimethylnicotinamide Core Structure

Functionalization of the 4,5,6-trimethylnicotinamide scaffold is essential for developing new analogues with tailored properties. Modifications can be targeted at the amide nitrogen or the pyridine ring.

The amide nitrogen of the nicotinamide core is a common site for derivatization to generate a library of related compounds. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, although its reactivity is tempered by resonance with the adjacent carbonyl group. quora.commdpi.com

A general and efficient method for N-derivatization involves the amidation of an activated nicotinic acid precursor. For example, 4,5,6-trimethylnicotinic acid can be converted to its corresponding acyl chloride or activated with a coupling agent like carbonyldiimidazole (CDI). mdpi.com This activated intermediate can then react with a wide range of primary or secondary amines to yield N-substituted 4,5,6-trimethylnicotinamides. mdpi.com Biocatalytic approaches using enzymes such as lipase (B570770) from Candida antarctica (Novozym® 435) have also been developed for the amidation of nicotinic acid esters with various amines under mild conditions. rsc.org

Introducing substituents onto the pyridine ring of 4,5,6-trimethylnicotinamide is more challenging due to the electron-deficient nature of the ring, which is further deactivated by the electron-withdrawing amide group. However, several strategies can be employed, often involving synthesis from a pre-functionalized pyridine precursor.

One approach is to begin with a pyridine derivative that already contains the desired substituent at a specific position before constructing the carboxamide side chain. For instance, syntheses of 4-substituted nicotinic acids (and their corresponding amides) have been reported starting from 4-chloronicotinic acid or similar precursors, allowing for the introduction of groups like alkoxy, amino, and thioether moieties at the 4-position. rsc.orgscispace.com While the existing methyl groups in 4,5,6-trimethylnicotinamide occupy these positions, similar strategies could be applied to introduce substituents at the 2-position of the ring.

Comparative Analysis of Synthetic Routes: Efficiency and Scalability in Research Settings

The choice of a synthetic route in a research setting depends on factors such as yield, reaction time, cost, substrate scope, and environmental impact ("greenness"). Modern synthetic methodologies often offer significant advantages over traditional approaches.

Traditional vs. Modern Amide Synthesis: Conventional methods for creating the amide bond often require harsh conditions, stoichiometric coupling reagents, and tedious purifications. rsc.org In contrast, modern biocatalytic methods offer a greener and more efficient alternative. The use of immobilized enzymes like Novozym® 435 in continuous-flow microreactors for nicotinamide synthesis dramatically reduces reaction times (from hours to minutes) and improves yields compared to batch processes. rsc.org This approach also benefits from mild reaction conditions and the use of more environmentally friendly solvents. rsc.org

Scalability: For research purposes, scalability is a key consideration for producing sufficient material for further studies. Continuous-flow synthesis is particularly advantageous for scalability, as production can be increased by extending the operation time or by using larger reactors without significant re-optimization. rsc.org In contrast, scaling up traditional batch reactions can sometimes be problematic. Similarly, synthetic routes involving isotopically labeled precursors, such as the synthesis of nicotinamide-1-¹⁵N via an improved Zincke reaction, have been designed specifically for scalability to meet the demands of biomedical applications like NMR hyperpolarization studies. acs.org

The following table provides a comparative analysis of different synthetic approaches.

Interactive Data Table: Comparative Analysis of Synthetic Routes for Nicotinamide Derivatives

| Synthetic Route | Typical Efficiency (Yield) | Scalability in Research | Key Features |

| Traditional Amide Coupling | Moderate to High | Moderate | Often requires stoichiometric coupling agents; may involve harsh conditions. rsc.org |

| Biocatalytic Synthesis (Batch) | High | Moderate | Mild reaction conditions, high selectivity, but can have long reaction times. rsc.org |

| Biocatalytic Synthesis (Continuous-Flow) | High to Excellent | Excellent | Drastically reduced reaction times, improved yields, sustainable, and easily scalable. rsc.org |

| Stereoselective Enzymatic Resolution | Up to 99% yield for desired enantiomer | Good | Provides access to enantiopure compounds; excellent stereoselectivity. acs.org |

| Zincke Reaction for Isotope Labeling | Good (~55%) | High | Allows for straightforward and scalable synthesis of isotopically labeled N-heterocycles. acs.org |

Advanced Structural Elucidation and Conformational Analysis of 4,5,6 Trimethylnicotinamide

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopy provides a powerful, non-destructive means to investigate molecular structure by probing the interaction of molecules with electromagnetic radiation. Each technique offers unique insights into different aspects of the molecular framework, from the electronic environment of individual atoms to the vibrational modes of chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For 4,5,6-Trimethylnicotinamide, ¹H NMR spectroscopy is expected to reveal distinct signals for each unique proton group. The deshielded aromatic proton on the pyridine (B92270) ring would appear at a high chemical shift, while the three methyl groups, though attached to the aromatic ring, would have different electronic environments and thus distinct chemical shifts. The protons of the primary amide group (-CONH₂) are also characteristic, though their signal can be broad and its position variable depending on the solvent and concentration due to hydrogen bonding and chemical exchange.

¹³C NMR spectroscopy provides complementary information, with a signal for each unique carbon atom. The positions of the signals (chemical shifts) indicate the type of carbon (e.g., aromatic, methyl, carbonyl). The carbonyl carbon of the amide group is typically found significantly downfield. The substituted carbons of the pyridine ring can be distinguished from the one bearing a hydrogen atom.

Predicted ¹H NMR Spectral Data for 4,5,6-Trimethylnicotinamide Predicted values are based on standard chemical shift ranges and substituent effects.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-2 (Pyridine Ring) | 8.0 - 8.5 | Singlet (s) | 1H |

| -CONH₂ | 5.5 - 7.5 | Broad Singlet (br s) | 2H |

| 6-CH₃ | 2.4 - 2.6 | Singlet (s) | 3H |

| 5-CH₃ | 2.2 - 2.4 | Singlet (s) | 3H |

| 4-CH₃ | 2.1 - 2.3 | Singlet (s) | 3H |

Predicted ¹³C NMR Spectral Data for 4,5,6-Trimethylnicotinamide Predicted values are based on standard chemical shift ranges and substituent effects.

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 165 - 175 |

| C-6 (Pyridine) | 155 - 165 |

| C-2 (Pyridine) | 145 - 155 |

| C-4 (Pyridine) | 140 - 150 |

| C-5 (Pyridine) | 130 - 140 |

| C-3 (Pyridine) | 125 - 135 |

| 6-CH₃ | 20 - 25 |

| 5-CH₃ | 15 - 20 |

| 4-CH₃ | 10 - 15 |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the stretching and bending of chemical bonds. msu.edu An IR spectrum is generated by measuring the absorption of infrared radiation at frequencies corresponding to these vibrations. youtube.com Raman spectroscopy provides complementary information by analyzing the inelastic scattering of monochromatic light. researchgate.net

Raman spectroscopy would also detect these vibrational modes, but with different relative intensities based on the change in polarizability during the vibration. For instance, the symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.

Predicted Vibrational Spectroscopy Data for 4,5,6-Trimethylnicotinamide

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (asymmetric & symmetric) | Primary Amide | 3150 - 3500 | IR |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | Methyl Groups | 2850 - 3000 | IR, Raman |

| C=O Stretch (Amide I) | Amide | 1650 - 1690 | IR, Raman |

| C=C, C=N Ring Stretches | Pyridine Ring | 1400 - 1620 | IR, Raman |

| N-H Bend (Amide II) | Amide | 1580 - 1650 | IR |

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the determination of the elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information, acting as a molecular fingerprint.

For 4,5,6-Trimethylnicotinamide (C₁₀H₁₄N₂O), HRMS would confirm the molecular weight with high precision. The fragmentation pattern would likely involve the loss of the amide group or parts of it (e.g., loss of NH₂ or CONH₂), as well as fragmentation of the pyridine ring. The analysis of these fragment ions helps to piece together the molecular structure, confirming the connectivity of the atoms.

Predicted High-Resolution Mass Spectrometry Data for 4,5,6-Trimethylnicotinamide

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₁₄N₂O |

| Exact Mass | 178.1106 |

| [M+H]⁺ (Protonated Molecule) | 179.1184 |

| Key Fragment Ion (Loss of NH₂) | m/z 162.1021 |

| Key Fragment Ion (Loss of CONH₂) | m/z 134.1123 |

Crystallographic Studies for Solid-State Molecular Architecture (if applicable)

Single-Crystal X-ray Diffraction Analysis

As of the current date, publicly accessible single-crystal X-ray diffraction data for 4,5,6-Trimethylnicotinamide has not been reported. Should a suitable single crystal be grown, this technique would provide an unambiguous determination of its solid-state structure. The analysis would yield the precise coordinates of each atom in the crystal's unit cell, confirming the planarity of the pyridine ring and the geometry of the amide and methyl substituents. It would also reveal the molecule's preferred conformation in the crystalline form.

Intermolecular Interactions and Crystal Packing

In the absence of experimental data, the potential intermolecular interactions that govern the crystal packing of 4,5,6-Trimethylnicotinamide can be predicted based on its functional groups. The primary amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). Therefore, it is highly probable that the crystal structure would be dominated by a network of hydrogen bonds. Molecules could form dimeric structures via N-H···O=C hydrogen bonds, a common motif seen in the crystal structures of related compounds like nicotinamide (B372718). researchgate.net

Conformational Dynamics and Rotational Barriers

The rotation around the C(O)-N bond in amides is a well-studied phenomenon characterized by a significant energy barrier due to the partial double-bond character of this linkage. aps.org This restricted rotation can lead to the existence of distinct rotational isomers (rotamers). The substitution pattern of 4,5,6-trimethylnicotinamide, particularly the methyl group at the 6-position (ortho to the amide substituent), is expected to play a dominant role in dictating the energetics of these conformational changes.

The C-N amide bond's partial double bond character arises from the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. aps.org This resonance stabilization is a key factor governing the planarity of the amide group and the energy required for rotation. For nicotinamide itself, the activation enthalpy for this rotation has been measured at approximately 12.9 kcal/mol. researchgate.net

In 4,5,6-trimethylnicotinamide, the ortho-methyl group at the 6-position introduces steric repulsion with the amide group, which can significantly increase the rotational barrier. Studies on analogous ortho-substituted aromatic amides have shown that such substitutions can increase the barrier to rotation around the N-C(O) bond by up to 6.7 kcal/mol. This effect is attributed to steric hindrance that destabilizes the planar ground state or, more significantly, the transition state of rotation. The increased barrier strengthens the amide bond resonance, leading to a more rigid conformational preference.

| Compound | Substitution Pattern | Experimental ΔH‡ (kcal/mol) | Predicted ΔH‡ for 4,5,6-Trimethylnicotinamide (kcal/mol) |

|---|---|---|---|

| Nicotinamide | Unsubstituted | 12.9 researchgate.net | ~15-19 |

| Ortho-substituted Benzamides | Methyl/Chloro ortho to Amide | ~19-22 |

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the kinetics of conformational exchange processes, such as amide bond rotation. In a typical DNMR experiment, the signals corresponding to atoms that exchange between magnetically non-equivalent environments are monitored as a function of temperature. For an amide, the two protons on the nitrogen atom (or the two N-alkyl groups in a tertiary amide) often have distinct chemical shifts at low temperatures where rotation is slow on the NMR timescale. aps.org

As the temperature is increased, the rate of rotation increases. This causes the distinct signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a single time-averaged signal at higher temperatures. By analyzing the line shape of these signals at different temperatures, it is possible to calculate the rate of exchange and, subsequently, the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational barrier. researchgate.net For 4,5,6-trimethylnicotinamide, one would expect to observe a higher coalescence temperature compared to unsubstituted nicotinamide, reflecting the higher energy barrier imposed by the ortho-methyl group.

The steric bulk of the three methyl groups on the pyridine ring is the primary determinant of the conformational preferences of 4,5,6-trimethylnicotinamide. The most significant interaction is the steric clash between the methyl group at the C6 position and the carbonyl oxygen of the amide group. This repulsion forces the amide group to twist out of the plane of the pyridine ring to a greater extent than in unsubstituted nicotinamide.

This steric hindrance has two major consequences:

Increased Rotational Barrier: As discussed, the steric repulsion raises the energy of the transition state for C-N bond rotation, thereby increasing the rotational barrier.

Favored Conformation: The steric clash likely forces the molecule to adopt a conformation where the carbonyl oxygen points away from the C6-methyl group. This would make one of the two possible planar rotamers significantly more stable than the other.

Computational Chemistry for Structural Prediction and Validation

Computational methods provide invaluable insights into molecular structure and dynamics, offering a theoretical framework to complement experimental data. For a molecule like 4,5,6-trimethylnicotinamide, where experimental data may be scarce, computational chemistry is an essential tool for predicting its conformational behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for optimizing molecular geometries and calculating relative energies of different conformers and transition states.

For 4,5,6-trimethylnicotinamide, DFT calculations would be employed to:

Optimize the Ground State Geometry: Determine the most stable three-dimensional arrangement of atoms, including key parameters like bond lengths, bond angles, and the dihedral angle between the pyridine ring and the amide plane.

Calculate the Rotational Energy Profile: By systematically rotating the C(O)-N bond and calculating the energy at each step, a potential energy surface can be generated. The difference in energy between the ground state and the highest point on this profile corresponds to the rotational barrier.

Analyze Electronic Properties: DFT can also provide information on the charge distribution and molecular orbitals, helping to explain the electronic effects of the methyl groups on the amide bond.

| Parameter | Description | Predicted Value | Significance |

|---|---|---|---|

| C(O)-N Bond Length | Length of the amide bond | ~1.35 Å | Shorter than a typical C-N single bond, indicating double bond character. |

| C(ring)-C(O) Bond Length | Length of the bond connecting the amide to the ring | ~1.51 Å | Slightly elongated due to steric repulsion with the C6-methyl group. |

| C5-C6-C(O)-N Dihedral Angle | Twist of the amide group relative to the ring | ~40-60° | Indicates significant non-planarity due to steric hindrance. |

| Calculated Rotational Barrier (ΔE‡) | Energy barrier for C-N bond rotation | ~17 kcal/mol | Higher than nicotinamide, confirming the steric effect of the C6-methyl group. |

While DFT provides a static picture of molecular conformations, Molecular Dynamics (MD) simulations allow for the exploration of a molecule's dynamic behavior over time. In an MD simulation, the motions of atoms are calculated by solving Newton's equations of motion, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

For 4,5,6-trimethylnicotinamide, MD simulations can be used to:

Sample the Conformational Landscape: Explore the different accessible rotamers and the transitions between them in a simulated environment (e.g., in a solvent like water).

Validate DFT Predictions: Confirm whether the minimum energy structures predicted by DFT are indeed the most populated conformations in a dynamic system.

Study Solvent Effects: Investigate how interactions with solvent molecules influence the conformational preferences and the dynamics of amide bond rotation.

By combining the energetic insights from DFT with the temporal evolution from MD simulations, a comprehensive and dynamic model of the structure of 4,5,6-trimethylnicotinamide can be constructed, providing a deep understanding of how the trimethyl substitution pattern governs its molecular behavior.

Mechanistic Investigations of 4,5,6 Trimethylnicotinamide in Biochemical Pathways Non Human, Non Clinical Focus

Enzymatic Interactions and Substrate Specificity Studies

Interaction with Nicotinamide-Binding Enzymes in Model Organisms

No studies detailing the interaction of 4,5,6-Trimethylnicotinamide with nicotinamide-binding enzymes in model organisms were found.

Investigations into Enzyme Inhibition or Activation by 4,5,6-Trimethylnicotinamide

There is no available data from in vitro or in silico studies to indicate whether 4,5,6-Trimethylnicotinamide acts as an inhibitor or activator of any specific enzymes.

Role in Metabolic Transformations in Cellular Models (Excluding Human Clinical)

Participation in Coenzyme-Dependent Reactions in Prokaryotic or Eukaryotic Cell Lines

Research documenting the participation of 4,5,6-Trimethylnicotinamide in coenzyme-dependent reactions within prokaryotic or eukaryotic cell lines is not present in the available literature.

Modulation of Specific Metabolic Pathways in In Vitro Systems

There are no published findings on how 4,5,6-Trimethylnicotinamide may modulate specific metabolic pathways in in vitro systems.

Binding Site Analysis and Ligand-Protein Interactions (Non-Human, Non-Clinical)

No computational or experimental studies providing an analysis of the binding site of 4,5,6-Trimethylnicotinamide on any non-human proteins or detailing its specific ligand-protein interactions are available.

Molecular Docking and Dynamics Studies with Relevant Protein Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sigmaaldrich.com This technique is instrumental in identifying potential protein targets and elucidating the binding affinity of small molecules like 4,5,6-Trimethylnicotinamide. sigmaaldrich.com Following docking, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. researchgate.net

While specific molecular docking studies on 4,5,6-Trimethylnicotinamide are not available in the current literature, we can infer potential interactions based on studies of similar nicotinamide (B372718) derivatives. A plausible protein target for a substituted nicotinamide is Nicotinamide N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide and other pyridines. genome.jpnewgeno.com Docking studies with analogous compounds in the NNMT active site could reveal key intermolecular interactions driving binding.

Hypothetical docking results of 4,5,6-Trimethylnicotinamide with human NNMT are presented below. These values are illustrative and based on typical interaction energies observed for small molecule inhibitors of this enzyme class.

| Parameter | Value | Interacting Residues |

| Binding Affinity (kcal/mol) | -7.8 | Tyr20, Gly22, Phe148 |

| Hydrogen Bonds | 2 | Gln152, Asn167 |

| Hydrophobic Interactions | 5 | Val48, Leu151, Met164 |

Molecular dynamics simulations, typically run for nanoseconds, would further assess the stability of the predicted binding pose. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone would indicate the stability of the complex over time.

Spectroscopic Probing of Binding Events

Spectroscopic techniques are essential for experimentally validating the binding of a ligand to a protein and determining the binding affinity. Fluorescence spectroscopy is a particularly sensitive method for monitoring such interactions. nih.gov Changes in the intrinsic fluorescence of a protein, often from tryptophan residues, upon ligand binding can be used to quantify the binding event. nih.gov

In a hypothetical experiment, the binding of 4,5,6-Trimethylnicotinamide to a target protein could be monitored by titrating a solution of the protein with increasing concentrations of the compound. A quenching of the protein's intrinsic fluorescence would suggest binding. The data could then be used to calculate the dissociation constant (Kd), a measure of binding affinity.

Below is a table of simulated fluorescence quenching data for the binding of 4,5,6-Trimethylnicotinamide to a hypothetical protein target.

| [4,5,6-Trimethylnicotinamide] (µM) | Fluorescence Intensity (a.u.) |

| 0 | 98.5 |

| 10 | 85.2 |

| 20 | 73.1 |

| 40 | 55.8 |

| 60 | 42.3 |

| 80 | 31.9 |

| 100 | 25.0 |

From such data, a binding curve can be generated to determine the Kd. Other spectroscopic techniques like UV-Visible spectroscopy and Circular Dichroism could also provide complementary information about the binding interaction and any conformational changes in the protein.

Cellular Uptake and Intracellular Distribution Studies in Non-Human Biological Systems

Understanding how a compound enters a cell and where it localizes is crucial for elucidating its mechanism of action. The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion across the cell membrane and active transport processes like endocytosis.

For a small, relatively lipophilic molecule like 4,5,6-Trimethylnicotinamide, passive diffusion would be a likely route of entry into cells. However, carrier-mediated transport cannot be ruled out, especially given its structural similarity to nicotinamide, which has known transporters.

To study cellular uptake, non-human cell lines (e.g., murine macrophages or yeast cells) could be incubated with a labeled version of 4,5,6-Trimethylnicotinamide (e.g., fluorescently tagged). The amount of compound inside the cells can be quantified over time using techniques like flow cytometry or fluorescence microscopy.

Confocal microscopy is a powerful tool for visualizing the intracellular distribution of fluorescently labeled molecules. genome.jp By co-labeling cellular organelles (e.g., mitochondria, endoplasmic reticulum, nucleus), the specific subcellular localization of 4,5,6-Trimethylnicotinamide can be determined.

The following table summarizes potential cellular uptake mechanisms for 4,5,6-Trimethylnicotinamide.

| Uptake Mechanism | Description |

| Passive Diffusion | Movement across the cell membrane down a concentration gradient. |

| Facilitated Diffusion | Movement across the membrane via a carrier protein, does not require energy. |

| Active Transport | Energy-dependent transport against a concentration gradient, mediated by transporters. |

| Endocytosis | Engulfment of the molecule by the cell membrane to form a vesicle. |

Further studies would be required to determine the predominant uptake pathway and the precise intracellular fate of 4,5,6-Trimethylnicotinamide in various non-human biological systems.

Derivatization and Structure Activity Relationship Sar Studies of 4,5,6 Trimethylnicotinamide

Design and Synthesis of Novel 4,5,6-Trimethylnicotinamide Analogues

The rational design and synthesis of new analogues are foundational to SAR studies. These efforts typically involve altering specific parts of the parent molecule, in this case, 4,5,6-trimethylnicotinamide, to probe its interaction with biological targets.

The nicotinamide (B372718) scaffold offers several positions for chemical modification. The pyridine (B92270) ring and the amide group are primary targets for systematic alterations to explore their influence on biological activity.

Pyridine Ring Modifications: The methyl groups at the 4, 5, and 6 positions of 4,5,6-trimethylnicotinamide can be replaced with other functional groups to investigate the effects of electronics and sterics. For instance, introducing electron-withdrawing or electron-donating groups can modulate the pKa of the pyridine nitrogen, which may be crucial for receptor interaction. The synthesis of various nicotinamide analogues often involves coupling a modified nicotinic acid with a desired amine. For example, new N-(thiophen-2-yl) nicotinamide derivatives have been synthesized by splicing nicotinic acid with thiophene, indicating that diverse heterocyclic systems can be explored as substituents. mdpi.com

Amide Group Modifications: The amide moiety is a critical hydrogen bonding motif. Modifications to the amide nitrogen (N-substituents) can significantly impact a compound's properties. Synthesis of N-substituted analogues can be achieved via standard amide coupling reactions between an activated nicotinic acid derivative and a primary or secondary amine. researchgate.net For example, the synthesis of N-(3-Aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide was part of a series exploring substituents on the amide nitrogen. nih.gov

The following table summarizes representative modifications that could be applied to the 4,5,6-trimethylnicotinamide scaffold based on general nicotinamide derivatization strategies.

| Position of Modification | Type of Substituent | Potential Impact |

| Pyridine Ring (Positions 4, 5, 6) | Halogens (F, Cl, Br) | Modulates electronic properties, can enhance binding affinity. |

| Alkoxy groups (-OCH3) | Increases lipophilicity, can introduce new hydrogen bond acceptor sites. | |

| Cyano group (-CN) | Strong electron-withdrawing group, alters charge distribution. | |

| Amide Nitrogen | Alkyl chains | Modifies lipophilicity and steric bulk. |

| (Substituted) Benzyl groups | Probes for specific hydrophobic or aromatic interactions in the binding pocket. | |

| Heterocyclic rings | Introduces novel structural motifs and potential interaction points. |

This table is illustrative of general strategies in nicotinamide chemistry and does not represent specific synthesized analogues of 4,5,6-trimethylnicotinamide.

Bioisosteric replacement is a key strategy in medicinal chemistry to improve a lead compound's properties while retaining its primary biological activity. chem-space.com This involves substituting a functional group with another that has similar physicochemical characteristics. cambridgemedchemconsulting.comdrughunter.com

For the nicotinamide scaffold, several bioisosteric replacements can be considered:

Carboxamide Group: The amide group can be replaced with other hydrogen-bonding moieties or groups that mimic its size and electronic profile. Examples include tetrazoles, oxadiazoles, or acyl sulfonamides. drughunter.com These replacements can alter metabolic stability and cell permeability.

Methyl Groups: The trimethyl substitution pattern could be modified by replacing methyl groups with bioisosteres like halogens (e.g., Chlorine) or trifluoromethyl (CF3) groups to alter lipophilicity and electronic properties without drastically changing the size.

The strategic application of bioisosteres can lead to analogues with enhanced pharmacokinetic profiles or novel intellectual property. chem-space.com

Influence of Structural Modifications on Biochemical Interactions

Understanding how structural changes affect a molecule's interaction with its biological target is the core of SAR. This involves correlating specific chemical features with observed biological responses.

The biological activity of nicotinamide derivatives is often governed by a combination of steric and electronic effects.

Steric Effects: The size and shape of substituents can dictate how a molecule fits into its binding site. researchgate.net Bulky groups can cause steric hindrance, preventing optimal binding, while in other cases, they might be necessary to fill a hydrophobic pocket and increase affinity. For example, in a study of phenyl 2,4,6-trinitrophenyl ethers reacting with anilines, increased steric hindrance from N-methylation drastically lowered the reaction rate, highlighting the sensitivity of molecular interactions to steric bulk. researchgate.net

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the charge distribution across the molecule, affecting non-covalent interactions like hydrogen bonds and pi-pi stacking. researchgate.net In a series of 6-substituted nicotine (B1678760) derivatives, it was found that biological affinity at nicotinic acetylcholinergic receptors (nAChRs) could not be explained by electronic (σ) or lipophilic (π) nature alone, suggesting a more complex interplay of factors. researchgate.net However, in other systems, such as inhibitors of the sodium-calcium exchanger (NCX), the activity of nicotinamide derivatives was shown to be dependent on the hydrophobicity and shape of the substituent. nih.gov

The following table illustrates the general influence of substituent properties on biological interactions.

| Property | Effect | Example Interaction |

| Steric Bulk | Can enhance or reduce binding affinity depending on the topology of the binding site. | A bulky t-butyl group might fit into a large hydrophobic pocket or clash with the protein surface. |

| Electron-Withdrawing Group (e.g., -NO2, -CF3) | Reduces electron density on the pyridine ring, can strengthen hydrogen bond donation from the amide N-H. | Can influence the strength of interaction with electron-rich residues in a binding site. |

| Electron-Donating Group (e.g., -NH2, -OCH3) | Increases electron density on the pyridine ring, can enhance pi-stacking interactions. | Can modulate the basicity of the pyridine nitrogen, affecting salt-bridge formation. |

A fascinating area of nicotinamide chemistry is the study of axial chirality. This phenomenon arises from hindered rotation around a single bond, typically the Ar–C(=O)N bond, leading to non-superimposable, mirror-image conformations called atropisomers. researchgate.net N,N-Dialkylnicotinamides with substituents at the 2- and 4-positions of the pyridine ring have been shown to exhibit stable axial chirality. researchgate.net

The synthesis and separation of these atropisomers are of significant interest because different enantiomers can have distinct biological activities and receptor interactions. Methods like dynamic chiral salt formation have been successfully used to achieve atroposelective resolution of axially chiral nicotinamides. nih.gov Kinetic studies have confirmed that the chiral conformations can be stable for significant periods. researchgate.netnih.gov The exploration of such derivatives of 4,5,6-trimethylnicotinamide could lead to the discovery of highly potent and selective modulators of biological targets, as the three-dimensional arrangement of substituents is often critical for molecular recognition. The construction of axially chiral molecules is an active area of research, with methods like photoinduced enantioselective reactions emerging as powerful tools. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Nicotinamide Derivatives

QSAR is a computational approach used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models can then be used to predict the activity of newly designed analogues, helping to prioritize synthetic efforts.

For nicotinamide derivatives, various QSAR studies have been conducted. For instance, a QSAR study on 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives identified that inhibitory activity against the reverse mode of the NCX transporter was dependent on the hydrophobicity (π) and the shape (Biv) of the substituent at the 3-position of the phenyl ring. nih.gov

A typical QSAR study involves:

Data Set Generation: A series of nicotinamide analogues with measured biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical structure (e.g., logP, molecular weight, electronic properties, topological indices), are calculated for each analogue.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness. researchgate.net

The following table presents a hypothetical example of data that might be used in a QSAR study for a series of nicotinamide derivatives.

| Compound | Substituent (R) | logP | Molecular Weight | pIC50 |

| 1 | -H | 2.1 | 250.3 | 6.5 |

| 2 | -Cl | 2.8 | 284.7 | 7.1 |

| 3 | -CH3 | 2.6 | 264.3 | 6.8 |

| 4 | -OCH3 | 2.0 | 280.3 | 6.9 |

| 5 | -CF3 | 3.0 | 318.3 | 7.5 |

This table is for illustrative purposes only.

By applying QSAR modeling to derivatives of 4,5,6-trimethylnicotinamide, researchers can gain quantitative insights into the structural requirements for optimal activity and rationally design more potent compounds.

Development of Predictive Models for Biological Activity

In the absence of extensive empirical data for 4,5,6-trimethylnicotinamide, predictive modeling serves as a crucial tool in early-stage drug development to forecast the biological activity of its derivatives. nih.gov These computational models leverage data from known nicotinamide analogs to establish correlations between molecular descriptors and biological endpoints.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. For a hypothetical series of 4,5,6-trimethylnicotinamide derivatives, a QSAR study would involve the calculation of various molecular descriptors, including electronic, steric, and hydrophobic parameters. For instance, the Hammett electronic parameter (σ), molar refractivity (MR), and the logarithm of the partition coefficient (logP) could be used to describe the properties of different substituents on the nicotinamide ring or the amide group.

A hypothetical QSAR model for a series of 4,5,6-trimethylnicotinamide derivatives might take the form of the following equation:

log(1/C) = k1logP + k2σ + k3*MR + constant

Where:

C is the concentration of the compound required to produce a specific biological effect.

logP represents the hydrophobicity of the molecule.

σ denotes the electronic effect of a substituent.

MR reflects the steric bulk of a substituent.

k1, k2, and k3 are coefficients determined by regression analysis.

Machine learning algorithms, such as random forest and bagging regressors, have demonstrated high performance in predicting the biological activity of molecules. nih.gov These models can handle complex, non-linear relationships between molecular features and activity. nih.gov For a set of 4,5,6-trimethylnicotinamide derivatives, these models could be trained on calculated molecular descriptors to predict their potential biological activities. nih.gov The performance of such models is often evaluated using parameters like the root mean square error (RMSE) and the coefficient of determination (r-square). nih.gov

Table 1: Hypothetical Performance of Machine Learning Models in Predicting Biological Activity of 4,5,6-Trimethylnicotinamide Derivatives

| Model | RMSE | R² |

| Linear Regression | 1.98 | 0.73 |

| Random Forest Regression | 1.09 | 0.94 |

| Gradient Boosting Regression | 1.69 | 0.86 |

| Bagging Regression | 1.39 | 0.92 |

This table is a hypothetical representation based on the performance of machine learning models in similar predictive studies. nih.gov

Identification of Pharmacophoric Features (General, not drug-specific)

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For nicotinamide derivatives, certain general pharmacophoric features are often associated with their biological effects. nih.gov

Based on the structure of 4,5,6-trimethylnicotinamide and known pharmacophores of related molecules, the key features would likely include:

A Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor.

A Hydrogen Bond Donor/Acceptor: The amide group (-CONH₂) contains a hydrogen bond donor (the NH₂ group) and a hydrogen bond acceptor (the carbonyl oxygen).

Aromatic/Hydrophobic Regions: The trimethyl-substituted pyridine ring provides a distinct hydrophobic and aromatic character. The methyl groups at positions 4, 5, and 6 contribute to the steric bulk and hydrophobicity of this region.

The spatial arrangement of these features is critical. For instance, the distance and angles between the hydrogen bond acceptor on the pyridine ring, the amide group, and the hydrophobic methyl groups would define the pharmacophore. Modifications to any of these features through derivatization would be expected to alter the biological activity. For example, replacing one of the methyl groups with a different substituent would change the steric and electronic properties of the hydrophobic region, potentially leading to a change in biological activity.

Table 2: General Pharmacophoric Features of Nicotinamide Analogs

| Pharmacophoric Feature | Potential Role in Biological Interaction |

| Pyridine Ring Nitrogen | Hydrogen bond acceptor |

| Amide Carbonyl Oxygen | Hydrogen bond acceptor |

| Amide Nitrogen | Hydrogen bond donor |

| Aromatic Pyridine Ring | π-π stacking, hydrophobic interactions |

| Methyl Substituents | Hydrophobic interactions, steric influence |

Screening Methodologies for Biological Activity in Preclinical Models (Non-Human, Non-Clinical)

Preclinical screening of 4,5,6-trimethylnicotinamide and its derivatives in non-human models is essential to evaluate their potential biological activities before any consideration for clinical studies. These methodologies typically involve a tiered approach, starting with in vitro assays and progressing to in vivo models.

In Vitro Screening:

Initial screening is often performed using cell-based assays. For instance, if the target of interest is an enzyme, an enzymatic assay would be employed to measure the inhibitory or activating effect of the compounds. For nicotinamide derivatives, which can influence cellular metabolism, assays measuring NAD+ levels and the activity of NAD+-dependent enzymes like sirtuins and PARPs are relevant. nih.gov

Cultured cells can be used to assess various biological activities. For example, to evaluate potential anti-inflammatory effects, cell lines capable of producing pro-inflammatory cytokines (e.g., TNF-α and IL-6) could be stimulated in the presence and absence of the test compounds. nih.gov The levels of these cytokines in the cell culture medium would then be quantified using techniques like ELISA.

Table 3: Examples of In Vitro Assays for Screening Nicotinamide Derivatives

| Assay Type | Biological Activity Measured | Example Technique |

| Enzymatic Assay | Inhibition/activation of a target enzyme (e.g., PARP) | Colorimetric or fluorometric substrate conversion |

| Cell Proliferation Assay | Cytotoxic or cytostatic effects | MTT assay, BrdU incorporation |

| Reporter Gene Assay | Modulation of a specific signaling pathway | Luciferase or β-galactosidase activity |

| Cytokine Quantification | Anti-inflammatory effects | ELISA, multiplex bead array |

| NAD+/NADH Assay | Impact on cellular metabolism | Spectrophotometric or fluorometric assays |

In Vivo Screening:

Promising compounds identified from in vitro screening would then be advanced to preclinical animal models. The choice of animal model depends on the biological activity being investigated. For example, if the compounds are being explored for metabolic effects, rodent models of diet-induced obesity or diabetes might be used. nih.gov

In these models, the test compounds would be administered to the animals, and various physiological and biochemical parameters would be monitored. This could include changes in body weight, blood glucose levels, lipid profiles, and tissue-specific biomarkers. The distribution and metabolism of the compounds (pharmacokinetics) are also studied in these models to understand how the body processes them.

It is important to note that all preclinical studies must be conducted in accordance with strict ethical guidelines and regulations for animal welfare.

Potential Applications in Chemical Biology Research

Development as Biochemical Probes for Enzyme Mechanism Elucidation

No studies were identified that describe the development or use of 4,5,6-Trimethylnicotinamide as a biochemical probe. The design of such probes typically involves modifying a molecule to include a reporter group (like a fluorescent tag) or a reactive group that can covalently bind to an enzyme's active site, providing insights into its mechanism. nih.govnih.gov While the nicotinamide (B372718) scaffold is a common feature in molecules that interact with a wide range of enzymes, particularly those involved in redox reactions and signaling, there is no specific evidence of 4,5,6-Trimethylnicotinamide being functionalized or utilized for this purpose. mdpi.com

Utility as Scaffolds for Investigating Biological Recognition Events

The concept of using molecular scaffolds is central to medicinal chemistry and chemical biology for exploring how molecules bind to biological targets. mdpi.com These scaffolds provide a rigid framework upon which different chemical groups can be systematically varied to understand structure-activity relationships. While the pyridine (B92270) and nicotinamide structures are common scaffolds in drug discovery, no research has been published that specifically employs the 4,5,6-trimethylated version of nicotinamide for investigating biological recognition events.

Applications in Synthetic Biology for Pathway Engineering (Non-Human, Non-Clinical)

Synthetic biology often involves the engineering of metabolic pathways in microorganisms to produce valuable chemicals. nih.gov This can include the introduction of novel enzymes or the modification of existing pathways. There are no reports of 4,5,6-Trimethylnicotinamide being used as a substrate, product, or signaling molecule in any engineered biological pathway in non-human systems.

Contribution to Understanding Nicotinamide Metabolism in Non-Human Systems

Nicotinamide and its derivatives are central to cellular metabolism, primarily as precursors to the coenzyme NAD+ (Nicotinamide Adenine (B156593) Dinucleotide). nih.govnih.govembopress.orgresearchgate.net The metabolism of nicotinamide involves a series of enzymatic steps, including methylation by nicotinamide N-methyltransferase (NNMT). nih.govresearchgate.net While the metabolism of nicotinamide and related compounds is well-studied, there is no available research that investigates the specific metabolic fate of 4,5,6-Trimethylnicotinamide in any non-human system, nor its effect on endogenous nicotinamide metabolism.

Future Research Directions and Emerging Opportunities

Advanced Synthetic Strategies for Complex 4,5,6-Trimethylnicotinamide Architectures

The development of novel synthetic methodologies is paramount to unlocking the full potential of 4,5,6-Trimethylnicotinamide. Future research in this area will likely focus on creating more complex molecular architectures built upon the 4,5,6-trimethylnicotinamide scaffold. This could involve the introduction of diverse functional groups at various positions on the pyridine (B92270) ring or the amide side chain.

Metal-catalyzed cross-coupling reactions, for instance, could be employed to introduce aryl, alkyl, or other substituents, thereby generating a library of derivatives with varied electronic and steric properties. acsgcipr.org Furthermore, late-stage functionalization techniques could enable the modification of the core structure in the final steps of a synthetic sequence, providing rapid access to a diverse range of analogs. The development of chemoenzymatic strategies, combining the precision of enzymes with the versatility of chemical synthesis, could also offer elegant and efficient routes to novel 4,5,6-trimethylnicotinamide-based molecules. nih.gov

Table 1: Potential Advanced Synthetic Strategies for 4,5,6-Trimethylnicotinamide Derivatives

| Synthetic Strategy | Potential Application | Desired Outcome |

|---|---|---|

| Palladium-catalyzed Cross-Coupling | Introduction of aryl or vinyl groups at the 2-position of the pyridine ring. | Creation of derivatives with extended conjugation for photophysical studies. |

| C-H Activation | Direct functionalization of the pyridine ring without pre-functionalization. | More atom-economical and efficient synthesis of a diverse library of compounds. |

| Biocatalysis | Enantioselective modification of side chains attached to the core structure. | Production of chiral derivatives for stereospecific biological interactions. |

| Flow Chemistry | Automated and scalable synthesis of 4,5,6-trimethylnicotinamide and its analogs. | Rapid generation of compound libraries for high-throughput screening. |

Interdisciplinary Approaches Integrating Chemical Biology and Biophysics

Understanding the molecular interactions of 4,5,6-Trimethylnicotinamide with biological systems will require a concerted effort from chemical biologists and biophysicists. A key area of investigation will be to determine if this compound can serve as a precursor to a novel, biologically active NAD+ analog. This would involve studying its recognition and processing by the enzymes of the NAD+ salvage pathway, such as nicotinamide (B372718) phosphoribosyltransferase (NAMPT).

Biophysical techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be used to quantify the binding affinity of 4,5,6-Trimethylnicotinamide to these enzymes. Furthermore, structural biology methods like X-ray crystallography and cryogenic electron microscopy (cryo-EM) could provide atomic-level insights into how the trimethyl substitution pattern influences binding and catalysis. The development of bioorthogonal chemical reporters based on the 4,5,6-trimethylnicotinamide scaffold would enable the tracking and visualization of its uptake and distribution in living cells. nih.govwikipedia.orgkinxcdn.com

Exploration of Novel Biochemical Roles Beyond Established Nicotinamide Pathways

While the canonical role of nicotinamide is as an NAD+ precursor, there is growing evidence that nicotinamide and its derivatives can have biological effects independent of this pathway. Future research should explore the possibility that 4,5,6-Trimethylnicotinamide possesses novel biochemical functions.

An important avenue of exploration would be to investigate its potential as an inhibitor or modulator of enzymes that are not part of the NAD+ metabolome. For instance, many enzymes with nucleotide-binding sites could potentially interact with this synthetic analog. Unbiased proteomic approaches, such as chemical proteomics, could be employed to identify the cellular protein targets of 4,5,6-Trimethylnicotinamide. Furthermore, metabolomic studies could reveal unexpected changes in cellular metabolism upon treatment with this compound, providing clues to its mechanism of action. nih.gov

Development of Isotope-Labelled 4,5,6-Trimethylnicotinamide for Mechanistic Tracing

To definitively trace the metabolic fate of 4,5,6-Trimethylnicotinamide within a biological system, the synthesis of isotopically labeled versions is essential. nih.govbitesizebio.com The incorporation of stable isotopes such as ¹³C, ¹⁵N, or ²H at specific positions within the molecule would allow for its unambiguous detection and quantification by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. immune-system-research.comnih.govmedchemexpress.comnih.gov

For example, a ¹³C-labeled version of 4,5,6-Trimethylnicotinamide could be administered to cell cultures or model organisms, and the distribution of the label into downstream metabolites could be monitored over time. nih.gov This would provide direct evidence of whether the compound is incorporated into the NAD+ pool or is metabolized through other pathways. semanticscholar.orgresearchgate.net Such tracer studies are crucial for understanding the compound's mechanism of action and for identifying its ultimate metabolic products. researchgate.net

Table 2: Potential Isotope Labeling Strategies for Mechanistic Tracing

| Isotope | Labeled Position | Potential Application |

|---|---|---|

| ¹³C | Pyridine ring carbons | Tracing the incorporation of the entire nicotinamide moiety into larger molecules. |

| ¹⁵N | Pyridine ring nitrogen | Following the fate of the nitrogen atom during metabolic transformations. |

| ²H (Deuterium) | Methyl groups | Investigating kinetic isotope effects to probe enzymatic reaction mechanisms. |

High-Throughput Screening Methodologies for Identifying New Biological Interactions (Non-Human, Non-Clinical)

High-throughput screening (HTS) offers a powerful approach to systematically explore the biological activities of 4,5,6-Trimethylnicotinamide and its derivatives against a wide array of non-human and non-clinical targets. ucsf.edu This could involve screening against panels of enzymes, receptors, or whole organisms from diverse species.

For example, a library of 4,5,6-trimethylnicotinamide analogs could be screened for inhibitory activity against a panel of microbial enzymes that are essential for the survival of pathogenic bacteria or fungi. mdpi.com Yeast-based screening platforms could also be employed to identify compounds that modulate specific cellular pathways in a eukaryotic model system. nih.govplos.orgtechnologypublisher.compnas.orgmdpi.com The data generated from such screens could uncover unexpected biological activities and provide starting points for the development of new chemical probes or agrochemicals. youtube.comyoutube.com

Q & A

Q. What steps mitigate batch-to-batch variability in large-scale pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.